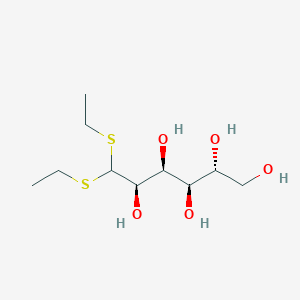

D-Glucose diethyl dithioacetal

Description

The exact mass of the compound D-Glucose diethyl dithioacetal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality D-Glucose diethyl dithioacetal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucose diethyl dithioacetal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOYCPDACQXQRS-LURQLKTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(C(CO)O)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304066 | |

| Record name | D-Glucose, diethyl dithioacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1941-52-2 | |

| Record name | D-Glucose, diethyl dithioacetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucose, diethyl dithioacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucose-diethyldithioacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of D-Glucose Diethyl Dithioacetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of D-glucose diethyl dithioacetal, a valuable intermediate in carbohydrate chemistry and drug development. This document details the established synthetic protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

D-glucose diethyl dithioacetal is an acyclic form of glucose where the aldehyde group is protected as a diethyl dithioacetal. This protection strategy is crucial in synthetic carbohydrate chemistry, as it allows for selective reactions at the hydroxyl groups of the sugar backbone without interference from the reactive aldehyde functionality. The synthesis is typically achieved through the acid-catalyzed reaction of D-glucose with ethanethiol, a method originally reported by Emil Fischer.

Physicochemical Properties

A summary of the key physicochemical properties of D-glucose diethyl dithioacetal is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₅S₂ | [1] |

| Molecular Weight | 286.41 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 125-128 °C | [3] |

| Optical Rotation [α]²⁰/D | -37° to -40° (c=2 in H₂O) | [3] |

| CAS Number | 1941-52-2 | [1] |

Reaction Signaling Pathway

The synthesis of D-glucose diethyl dithioacetal proceeds through the acid-catalyzed nucleophilic addition of ethanethiol to the aldehyde group of the open-chain form of D-glucose.

Caption: Reaction pathway for the synthesis of D-Glucose Diethyl Dithioacetal.

Experimental Protocol

This protocol is based on the classical Fischer method for the synthesis of sugar mercaptals.

Materials:

-

D-glucose (anhydrous)

-

Ethanethiol (EtSH)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Diethyl ether

-

Activated charcoal

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucose in concentrated hydrochloric acid at 0 °C.

-

Addition of Ethanethiol: To the cooled solution, add an excess of ethanethiol dropwise while maintaining the temperature at 0 °C with vigorous stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for a specified period (typically several hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol-water or methanol-diethyl ether.

-

If the product is colored, treat the solution with activated charcoal before crystallization.

-

Dry the purified crystals under vacuum.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of D-glucose diethyl dithioacetal.

Caption: Experimental workflow for D-Glucose Diethyl Dithioacetal synthesis.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of the final product. Key data are summarized in Table 2.

| Spectroscopic Technique | Data |

| ¹H NMR | Spectral data is available in public databases such as PubChem. |

| ¹³C NMR | Spectral data is available in public databases such as PubChem. |

Note: Detailed peak assignments for ¹H and ¹³C NMR spectra can be found in specialized chemical databases and literature. It is recommended to acquire and interpret the spectra for each synthesized batch to confirm its identity and purity.

Conclusion

The synthesis of D-glucose diethyl dithioacetal via the Fischer method is a robust and well-established procedure. This guide provides the essential information for researchers to successfully perform this synthesis, from the underlying reaction mechanism to a detailed experimental workflow and key analytical data. The resulting product is a versatile intermediate for the synthesis of more complex carbohydrate-based molecules for various applications in research and drug development.

References

The Formation of D-Glucose Diethyl Dithioacetal: A Comprehensive Technical Examination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism, experimental protocols, and stereochemical considerations involved in the formation of D-glucose diethyl dithioacetal. This reaction is a cornerstone in carbohydrate chemistry, providing a method to protect the aldehydic group of glucose and enabling a diverse range of subsequent chemical modifications. This guide consolidates key findings from the scientific literature to provide a thorough resource for professionals in the field.

Core Mechanism of Formation

The formation of D-glucose diethyl dithioacetal from D-glucose and ethanethiol is a classic example of an acid-catalyzed nucleophilic addition to a carbonyl group. The reaction proceeds through the acyclic or open-chain form of D-glucose, which exists in equilibrium with its cyclic hemiacetal forms in solution. The presence of a strong acid catalyst, typically concentrated hydrochloric acid, is crucial for the reaction to proceed at a reasonable rate.

The generally accepted mechanism involves the following key steps:

-

Ring-Chain Tautomerism: In an acidic solution, the cyclic hemiacetal of D-glucose is in equilibrium with its open-chain aldehydic form. Although the equilibrium favors the cyclic forms, the continuous reaction of the aldehyde drives the equilibrium towards the open-chain isomer.

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the open-chain D-glucose, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanethiol (First Equivalent): A molecule of ethanethiol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemithioacetal intermediate.

-

Deprotonation: A base (such as another molecule of ethanethiol or the chloride ion) removes a proton from the sulfur atom, yielding a neutral hemithioacetal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the sulfur atom assists in the elimination of a water molecule, forming a resonance-stabilized sulfonium ion.

-

Nucleophilic Attack by Ethanethiol (Second Equivalent): A second molecule of ethanethiol attacks the electrophilic carbon of the sulfonium ion.

-

Deprotonation: Finally, a base removes the proton from the newly added sulfur atom, yielding the stable D-glucose diethyl dithioacetal and regenerating the acid catalyst.

Visualizing the Reaction Pathway

The following diagrams illustrate the key stages of the D-glucose diethyl dithioacetal formation.

Caption: Overall reaction pathway for the formation of D-Glucose Diethyl Dithioacetal.

Caption: Step-by-step mechanism of D-Glucose Diethyl Dithioacetal formation.

Quantitative Data Summary

While specific quantitative data for the direct synthesis of D-glucose diethyl dithioacetal from unprotected glucose is not extensively reported in readily accessible literature, the synthesis of its derivatives provides valuable insights into reaction conditions and expected outcomes. The following table summarizes typical reaction parameters based on analogous preparations.

| Parameter | Value/Condition | Source/Comment |

| Starting Material | D-Glucose | |

| Reagent | Ethanethiol (EtSH) | Typically used in excess. |

| Catalyst | Concentrated Hydrochloric Acid (HCl) | Other strong Brønsted or Lewis acids can be used.[1] |

| Temperature | 0°C to Room Temperature | Lower temperatures are often employed to minimize side reactions. |

| Reaction Time | Several hours to overnight | Reaction progress is typically monitored by TLC. |

| Yield | Moderate to Good | Yields for the acetylated analog are reported to be good. Specific yields for the unprotected sugar may vary. |

| Solvent | Often neat or with a co-solvent like ethanol | The choice of solvent can influence reaction rates and solubility. |

Experimental Protocols

The following is a representative experimental protocol adapted from the well-established synthesis of the pentaacetate derivative of D-glucose diethyl dithioacetal. This procedure can serve as a foundational method for the synthesis of the unprotected dithioacetal, with the understanding that purification methods may need to be adjusted due to the higher polarity of the final product.

Synthesis of aldehydo-D-Glucose Pentaacetate Diethyl Dithioacetal

This protocol is based on the work of Wolfrom and Thompson.

Materials:

-

aldehydo-D-Glucose pentaacetate

-

Ethanethiol

-

Concentrated Hydrochloric Acid

-

Ethanol (absolute)

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve aldehydo-D-glucose pentaacetate in absolute ethanol.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of Reagents: While maintaining the temperature at 0°C, add ethanethiol to the solution, followed by the slow, dropwise addition of concentrated hydrochloric acid with vigorous stirring.

-

Reaction: Continue stirring the reaction mixture at 0°C for a specified period (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, pour the mixture into a beaker containing ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with water to remove any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure aldehydo-D-glucose pentaacetate diethyl dithioacetal.

Note: For the synthesis of the unprotected D-glucose diethyl dithioacetal, D-glucose would be used as the starting material, and the purification would likely involve column chromatography on silica gel due to the product's higher polarity and potential for being a syrup.

Stereochemical Considerations

The formation of the diethyl dithioacetal occurs at the C1 carbon of the open-chain form of D-glucose. This carbon is not chiral in the open-chain form but becomes a stereocenter in the cyclic hemiacetal. The reaction to form the acyclic dithioacetal removes this stereocenter. The stereochemistry at C2, C3, C4, and C5 of the glucose backbone is generally retained during the reaction under standard conditions.

However, it is important to note that under certain acidic conditions and with particular substrates, epimerization at the C2 position can occur. For instance, the reaction of 3,4,5,6-tetra-O-benzoyl-D-glucose diethyl dithioacetal with ethanethiol under acidic conditions has been shown to yield the 2-S-ethyl-2-thio-D-mannose derivative, indicating an inversion of configuration at the C2 position. This highlights the importance of carefully controlling reaction conditions to maintain the desired stereochemistry.

Conclusion

The synthesis of D-glucose diethyl dithioacetal is a fundamental and versatile reaction in carbohydrate chemistry. A thorough understanding of its acid-catalyzed mechanism, which proceeds through the open-chain aldehyde form of glucose, is essential for its successful application. While detailed quantitative data for the direct reaction with unprotected glucose is limited, established protocols for related derivatives provide a solid foundation for experimental design. Careful consideration of reaction conditions is paramount to control the stereochemical outcome, particularly to avoid potential epimerization at the C2 position. This guide provides the necessary theoretical and practical framework for researchers and drug development professionals to effectively utilize this important chemical transformation.

References

Physical and chemical properties of D-Glucose diethyl dithioacetal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of D-Glucose diethyl dithioacetal, a key intermediate in carbohydrate chemistry. The information is curated for professionals in research and development, with a focus on data clarity and practical application.

Core Physical and Chemical Properties

D-Glucose diethyl dithioacetal, also known as D-Glucose diethyl mercaptal, is a derivative of D-glucose where the aldehyde functional group has been converted into a diethyl dithioacetal. This modification is crucial in synthetic organic chemistry, as it protects the aldehyde from reacting under various conditions, allowing for selective modifications at other positions of the glucose molecule.

The quantitative physical and chemical properties of D-Glucose diethyl dithioacetal are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | [1] |

| Synonyms | D-Glucose diethyl mercaptal, Glucose diethyl mercaptal | [2] |

| CAS Number | 1941-52-2 | [2][3] |

| Molecular Formula | C₁₀H₂₂O₅S₂ | [1][3] |

| Molecular Weight | 286.41 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 125-128 °C | [2][3] |

| Boiling Point | 398.77 °C (rough estimate) | [2] |

| Optical Rotation | [α]20/D = -37 to -40° (c=2 in H₂O) | [3] |

| Solubility | Soluble in water. | [3] |

| SMILES | CCSC(--INVALID-LINK--O)O)O">C@@HO)SCC | [1] |

| InChI | InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 | [1] |

| InChIKey | BTOYCPDACQXQRS-LURQLKTLSA-N | [1] |

Experimental Protocols

The synthesis of D-Glucose diethyl dithioacetal is a classic example of the protection of a carbonyl group. The most common method is the acid-catalyzed reaction of D-glucose with ethanethiol.

Synthesis of D-Glucose Diethyl Dithioacetal (Fischer Method)

This protocol is based on the general method described by Fischer for the preparation of mercaptals from aldoses.

Objective: To protect the aldehyde group of D-glucose by converting it into a diethyl dithioacetal.

Materials:

-

D-Glucose

-

Ethanethiol (EtSH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or another suitable solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Apparatus for filtration (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolution of D-Glucose: In a round-bottom flask, dissolve D-glucose in a minimal amount of a suitable solvent, such as ethanol. The mixture should be stirred continuously.

-

Cooling: Place the flask in an ice bath to cool the solution to approximately 0°C. This is crucial to control the exothermic nature of the reaction.

-

Addition of Ethanethiol: While stirring vigorously, add an excess of ethanethiol to the cooled glucose solution. Typically, at least two molar equivalents are used.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid to the reaction mixture. The acid protonates the carbonyl oxygen of the open-chain form of glucose, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur of ethanethiol.

-

Reaction: Allow the reaction to proceed with continuous stirring in the ice bath. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Precipitation and Isolation: Once the reaction is complete, the product, D-Glucose diethyl dithioacetal, will often precipitate out of the solution as a white solid. If precipitation does not occur spontaneously, the product can be precipitated by the slow addition of cold water.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining acid and unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure, crystalline D-Glucose diethyl dithioacetal.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization: The identity and purity of the synthesized product can be confirmed using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and optical rotation measurement.

Role in Synthetic Workflows

D-Glucose diethyl dithioacetal is not known to be directly involved in biological signaling pathways. Its primary role in research and drug development is that of a versatile synthetic intermediate. The dithioacetal group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and involve certain oxidizing and reducing agents. This stability allows for chemical modifications to be made to the hydroxyl groups of the glucose backbone without affecting the aldehyde at the C1 position. Once the desired modifications are complete, the dithioacetal protecting group can be removed under specific conditions (typically using a mercury(II) salt or other methods) to regenerate the aldehyde.

This "protect-modify-deprotect" strategy is fundamental in carbohydrate chemistry and is crucial for the synthesis of complex carbohydrates, glycosides, and other carbohydrate-based drug candidates.

Experimental Workflow: Synthesis of D-Glucose Diethyl Dithioacetal

The following diagram illustrates the key steps in the synthesis of D-Glucose diethyl dithioacetal from D-glucose.

Caption: Synthetic workflow for D-Glucose diethyl dithioacetal.

This guide provides a foundational understanding of D-Glucose diethyl dithioacetal, intended to support the work of researchers and professionals in the fields of chemistry and drug development. The data and protocols presented herein are compiled from established chemical literature.

References

In-Depth Technical Guide: 1H and 13C NMR Spectral Data of D-Glucose Diethyl Dithioacetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for D-Glucose diethyl dithioacetal. This information is critical for the structural elucidation, quality control, and development of methodologies involving this carbohydrate derivative.

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of D-Glucose diethyl dithioacetal. These predictions are based on the analysis of similar acyclic sugar dithioacetals and the known effects of substituents on chemical shifts in carbohydrate systems.

Table 1: Predicted ¹H NMR Chemical Shifts for D-Glucose Diethyl Dithioacetal

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.0 - 4.2 | d | ~7-8 |

| H-2 | 3.8 - 4.0 | m | |

| H-3 | 3.6 - 3.8 | m | |

| H-4 | 3.5 - 3.7 | m | |

| H-5 | 3.9 - 4.1 | m | |

| H-6a, H-6b | 3.6 - 3.9 | m | |

| -SCH₂CH₃ | 2.6 - 2.8 | q | ~7.5 |

| -SCH₂CH₃ | 1.2 - 1.4 | t | ~7.5 |

| -OH | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for D-Glucose Diethyl Dithioacetal

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 50 - 55 |

| C-2 | 70 - 75 |

| C-3 | 72 - 77 |

| C-4 | 70 - 75 |

| C-5 | 71 - 76 |

| C-6 | 63 - 68 |

| -SCH₂CH₃ | 25 - 30 |

| -SCH₂CH₃ | 14 - 16 |

Experimental Protocols

Obtaining high-quality NMR spectra for D-Glucose diethyl dithioacetal requires careful sample preparation and instrument setup. The following is a generalized experimental protocol.

3.1. Sample Preparation

-

Sample Purity: Ensure the D-Glucose diethyl dithioacetal sample is of high purity, as impurities can complicate spectral interpretation. The compound can be purchased from commercial suppliers such as Sigma-Aldrich.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common choices for polar compounds like sugar derivatives. For exchangeable protons (-OH), DMSO-d₆ is often preferred as it can slow down the exchange rate, allowing for their observation.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.

-

Sample Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

¹H NMR Acquisition:

-

Experiment: A standard one-dimensional proton experiment (e.g., zg30 pulse sequence on a Bruker spectrometer).

-

Spectral Width: Set a spectral width of approximately 10-12 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Experiment: A standard one-dimensional carbon experiment with proton decoupling (e.g., zgpg30 pulse sequence).

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (Optional but Recommended): To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Structural Representation and Logic

The structure of D-Glucose diethyl dithioacetal and the relationship between its constituent atoms can be visualized to aid in the interpretation of the NMR data.

Navigating the Solubility Landscape of D-Glucose Diethyl Dithioacetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of D-Glucose diethyl dithioacetal in organic solvents. While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, this guide offers insights into its expected solubility based on fundamental chemical principles and available information on analogous compounds. Furthermore, it details a robust experimental protocol for determining solubility, empowering researchers to generate precise data for their specific applications.

Understanding Solubility: A Theoretical Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent. D-Glucose diethyl dithioacetal possesses a unique molecular structure that influences its solubility profile. The core glucose unit is highly polar, with multiple hydroxyl (-OH) groups capable of forming hydrogen bonds. However, the introduction of the diethyl dithioacetal group at the anomeric carbon significantly increases the molecule's nonpolar character.

This dual nature suggests that D-Glucose diethyl dithioacetal will exhibit nuanced solubility across a range of organic solvents. It is anticipated to be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions and solvate the polar regions of the molecule without the competing hydrogen bonding of protic solvents. Its solubility in nonpolar solvents is expected to be limited due to the polarity imparted by the hydroxyl groups.

Qualitative Solubility Insights

Based on the solubility of similar compounds, such as D-Glucose ethylenedithioacetal, it is reasonable to infer that D-Glucose diethyl dithioacetal demonstrates enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO)[1]. The multiple hydroxyl groups also allow for reasonable solubility in polar protic solvents through hydrogen bonding[1].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for D-Glucose diethyl dithioacetal in a range of organic solvents remains largely unreported in readily available scientific databases and publications. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Chemical Class | Polarity | Expected Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |

| Methanol | Alcohol (Protic) | Polar | Moderate | Data not available |

| Ethanol | Alcohol (Protic) | Polar | Moderate | Data not available |

| Acetone | Ketone (Aprotic) | Polar | Moderate to High | Data not available |

| Ethyl Acetate | Ester (Aprotic) | Moderately Polar | Moderate | Data not available |

| Dichloromethane | Halogenated | Moderately Polar | Low to Moderate | Data not available |

| Chloroform | Halogenated | Moderately Polar | Low to Moderate | Data not available |

| Tetrahydrofuran (THF) | Ether (Aprotic) | Moderately Polar | Moderate | Data not available |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | Highly Polar | High | Data not available |

| N,N-Dimethylformamide (DMF) | Amide (Aprotic) | Highly Polar | High | Data not available |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Low | Data not available |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Very Low | Data not available |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[2][3][4] This protocol outlines the steps for determining the solubility of D-Glucose diethyl dithioacetal.

Materials:

-

D-Glucose diethyl dithioacetal

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of D-Glucose diethyl dithioacetal to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish. The filter should be compatible with the organic solvent used.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved D-Glucose diethyl dithioacetal is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

Solubility is typically expressed in grams per 100 mL of solvent. Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant collected (mL)) * 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the solubility of D-Glucose diethyl dithioacetal and a practical framework for its experimental determination. By following the detailed protocol, researchers can generate the precise data needed to advance their work in drug development and other scientific endeavors.

References

An In-depth Technical Guide to the IUPAC Nomenclature of D-Glucose Diethyl Dithioacetal

For researchers, scientists, and drug development professionals, a precise understanding of chemical nomenclature is paramount for unambiguous communication and documentation. This guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for D-Glucose diethyl dithioacetal, a derivative of the ubiquitous monosaccharide, D-glucose.

Introduction to D-Glucose and Dithioacetals

D-Glucose is a simple sugar with the molecular formula C6H12O6. It is a fundamental building block in biochemistry and a primary source of energy for living organisms. The "D" designation refers to the stereochemistry at the chiral carbon furthest from the aldehyde group (C5). In its open-chain form, D-glucose possesses an aldehyde functional group at the C1 position, making it an aldohexose.

Dithioacetals are the sulfur analogs of acetals, formed by the reaction of an aldehyde or ketone with thiols. In the case of D-Glucose diethyl dithioacetal, the aldehyde group of D-glucose reacts with two equivalents of ethanethiol (ethyl mercaptan) to form a stable dithioacetal. This reaction is often used to protect the aldehyde group during multi-step syntheses.

Systematic IUPAC Nomenclature

The systematic IUPAC name for D-Glucose diethyl dithioacetal is (2R,3R,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol [1]. Let's dissect this name to understand the application of IUPAC rules.

-

Parent Chain : The longest carbon chain containing the principal functional groups is a six-carbon chain, hence the root name "hexane "[2].

-

Principal Functional Groups : The molecule contains five hydroxyl (-OH) groups, leading to the suffix "-1,2,3,4,5-pentol ". The numbers indicate the positions of these hydroxyl groups along the hexane chain. According to IUPAC rules for carbohydrates, the carbon atoms are numbered starting from the end that gives the (potential) aldehyde group the locant 1[2].

-

Substituents : The dithioacetal group is located at C6. It consists of two ethylthio- (CH3CH2S-) groups attached to the same carbon. This is named as "6,6-bis(ethylsulfanyl) ". The "bis" prefix is used because the substituent name "ethylsulfanyl" already contains a multiplier ("ethyl").

-

Stereochemistry : The stereochemistry at the chiral centers (C2, C3, C4, and C5) is specified using the Cahn-Ingold-Prelog (CIP) priority rules. For D-Glucose, the configurations are (2R, 3S, 4R, 5R). However, in the dithioacetal, the numbering of the chain is reversed, starting from the original C6. Therefore, the stereochemical descriptors are inverted, leading to (2R,3R,4S,5R) .

Data Presentation

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | [1] |

| Synonyms | D-Glucose, diethyl dithioacetal | [1][3] |

| CAS Number | 1941-52-2 | [1][3] |

| Molecular Formula | C10H22O5S2 | [1][3] |

| Molecular Weight | 286.4 g/mol | [1] |

Experimental Protocols

The formation of D-Glucose diethyl dithioacetal from D-glucose is a standard procedure in carbohydrate chemistry, often employed as a method to protect the aldehyde group.

Synthesis of D-Glucose Diethyl Dithioacetal

-

Materials : D-Glucose, ethanethiol, concentrated hydrochloric acid.

-

Procedure :

-

D-Glucose is dissolved in concentrated hydrochloric acid at a low temperature (e.g., 0 °C).

-

Ethanethiol is added dropwise to the stirred solution.

-

The reaction mixture is stirred for several hours at low temperature.

-

The product, D-Glucose diethyl dithioacetal, precipitates from the solution.

-

The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like ethanol to yield the pure product.

-

This protocol is a general representation. Specific laboratory manuals and research articles should be consulted for precise quantities, reaction times, and safety precautions.

Visualization of the Nomenclature Logic

The following diagram illustrates the logical steps in determining the IUPAC name for D-Glucose diethyl dithioacetal.

References

Stereochemistry of D-Glucose Diethyl Dithioacetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose diethyl dithioacetal, also known as D-glucose diethyl mercaptal, is an acyclic form of D-glucose in which the aldehyde group has been protected as a dithioacetal. This transformation is a cornerstone in carbohydrate chemistry, enabling a wide range of synthetic manipulations by masking the reactive aldehyde functionality. The open-chain structure of this derivative preserves the stereochemistry of the chiral centers inherent to the parent D-glucose molecule, making it a valuable chiral building block in the synthesis of complex carbohydrates, natural products, and pharmacologically active compounds. This technical guide provides an in-depth exploration of the stereochemistry, synthesis, and key physicochemical properties of D-glucose diethyl dithioacetal.

Stereochemical Configuration

The stereochemistry of D-glucose diethyl dithioacetal is directly derived from that of D-glucose. The systematic IUPAC name, (2R,3R,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol, explicitly defines the absolute configuration at each of the four chiral centers along the hexose chain. The formation of the diethyl dithioacetal at C-1 does not alter the stereochemistry at C-2, C-3, C-4, and C-5.

Below is the Fischer projection of D-glucose diethyl dithioacetal, illustrating the spatial arrangement of the hydroxyl groups.

Caption: Fischer projection of D-Glucose Diethyl Dithioacetal.

Physicochemical and Stereochemical Data

The physical and stereochemical properties of D-glucose diethyl dithioacetal are crucial for its characterization and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₅S₂ | --INVALID-LINK-- |

| Molecular Weight | 286.41 g/mol | --INVALID-LINK-- |

| Melting Point | 125-128 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Specific Rotation | [α]²⁰/D = -37 to -40° (c=2 in H₂O) | --INVALID-LINK-- |

Experimental Protocols

Synthesis of D-Glucose Diethyl Dithioacetal

The preparation of D-glucose diethyl dithioacetal involves the reaction of D-glucose with ethanethiol in the presence of a strong acid catalyst, typically concentrated hydrochloric acid. This reaction proceeds via the open-chain aldehyde form of glucose.

Materials:

-

D-glucose

-

Ethanethiol (EtSH)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Ice bath

Procedure:

-

A solution of D-glucose (1 part by weight) in concentrated hydrochloric acid (1 part by volume) is prepared and cooled in an ice bath to 0 °C.

-

Ethanethiol (2 parts by volume) is slowly added to the cooled solution with vigorous stirring. The reaction mixture is kept at 0 °C.

-

After the addition is complete, the mixture is stirred at room temperature for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water.

-

The precipitated crude product is collected by filtration and washed with cold water until the washings are neutral.

-

The crude product is then recrystallized from a suitable solvent system, such as methanol-diethyl ether, to yield pure D-glucose diethyl dithioacetal as a white crystalline solid.

Synthetic Applications: Dithioacetal as a Protecting Group

The primary utility of D-glucose diethyl dithioacetal in synthetic chemistry is the protection of the C-1 aldehyde group. This allows for selective reactions at the hydroxyl groups of the sugar backbone. The dithioacetal group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and involve organometallic reagents. Deprotection to regenerate the aldehyde can be achieved under specific oxidative or mercury(II)-mediated conditions.

The following diagram illustrates the general workflow of using the diethyl dithioacetal as a protecting group in a multi-step synthesis.

Caption: Workflow for using D-glucose diethyl dithioacetal in synthesis.

This strategy is fundamental in the construction of complex glycosides and other carbohydrate-based therapeutics where precise control of stereochemistry and regioselectivity is paramount. The stability of the dithioacetal allows for a diverse range of chemical transformations on the sugar scaffold, making D-glucose diethyl dithioacetal a versatile and indispensable tool in modern synthetic organic chemistry and drug development.

D-Glucose diethyl dithioacetal stability under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose diethyl dithioacetal is a derivative of D-glucose where the aldehyde group is protected as a diethyl dithioacetal. This modification is crucial in synthetic organic chemistry, particularly in carbohydrate chemistry and the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The stability of this protecting group under various chemical environments, specifically acidic and basic conditions, is a critical factor that dictates its utility in multi-step synthetic routes. Understanding the stability profile of D-glucose diethyl dithioacetal is paramount for optimizing reaction conditions, preventing undesired deprotection, and ensuring the integrity of the target molecule during synthesis and formulation.

This technical guide provides a comprehensive overview of the stability of D-glucose diethyl dithioacetal under both acidic and basic conditions. It consolidates available data, outlines relevant experimental protocols for stability assessment, and presents reaction pathways to offer a thorough resource for researchers in the field.

Stability Under Acidic Conditions

Thioacetals, including D-glucose diethyl dithioacetal, are generally more stable to acidic hydrolysis than their oxygen-containing counterparts, acetals.[1] However, they are not completely inert and can undergo hydrolysis under specific acidic conditions to regenerate the parent aldehyde. The rate of hydrolysis is dependent on several factors, including the pH of the medium, temperature, and the presence of certain catalysts. While specific kinetic data for D-glucose diethyl dithioacetal is not extensively available in the public domain, the general mechanism of acid-catalyzed thioacetal hydrolysis provides a strong framework for understanding its stability.

The hydrolysis is thought to proceed via an A-1 mechanism, similar to acetals, involving protonation of one of the sulfur atoms, followed by the departure of a thiol to form a resonance-stabilized sulfonium ion.[2] Subsequent attack by water and loss of the second thiol moiety regenerates the carbonyl group.

Proposed Mechanism for Acid-Catalyzed Hydrolysis

Summary of Stability under Acidic Conditions

| pH Range/Condition | Temperature | Reagents | Stability | Observations and Remarks |

| > 4 | Ambient | Aqueous Buffer | Generally Stable | Thioacetals are known to be stable in mildly acidic to neutral aqueous solutions.[1] |

| 1 - 3 | Ambient to Moderate | Dilute HCl, H₂SO₄ | Slow Hydrolysis | Hydrolysis can occur over extended periods. The rate is significantly slower than for corresponding acetals. |

| < 1 or presence of Lewis Acids | Moderate to High | Concentrated Acids, HgCl₂, AgNO₃, AlCl₃ | Unstable | Rapid hydrolysis/deprotection is observed. Heavy metal salts act as potent Lewis acids that coordinate to the sulfur atoms, facilitating cleavage.[1][3] |

| Oxidative Conditions | Variable | I₂, N-bromosuccinimide (NBS), Oxone® | Unstable | Cleavage occurs via oxidation of the sulfur atoms, making the carbon more susceptible to nucleophilic attack by water. |

Stability Under Basic Conditions

D-glucose diethyl dithioacetal exhibits high stability under basic conditions. The carbon-sulfur bonds are not susceptible to cleavage by hydroxide ions or other common bases. This stability is a key feature that makes thioacetals valuable protecting groups in syntheses involving basic reagents, such as Grignard reactions, enolate chemistry, and saponification of esters.

However, under very strong basic conditions (e.g., using alkoxides or organolithium reagents), while the dithioacetal group itself remains intact, the stereochemistry of the sugar backbone may be affected. Specifically, epimerization at carbons alpha to the carbonyl group (in the open-chain form) can occur via the formation of an enolate-like intermediate. For D-glucose, this would primarily affect the C2 position.[4][5]

Proposed Mechanism for Base-Catalyzed Epimerization

Summary of Stability under Basic Conditions

| pH Range/Condition | Temperature | Reagents | Stability of Dithioacetal | Potential Side Reactions |

| 7 - 12 | Ambient to Moderate | NaOH, KOH, Na₂CO₃ | Highly Stable | No significant degradation of the dithioacetal or the sugar backbone is expected. |

| > 12 | Ambient to High | Strong Bases (e.g., t-BuOK) | Highly Stable | Potential for epimerization at C2 of the glucose backbone.[4][5] |

| Anhydrous, Strong Base | Low to Ambient | n-BuLi, LDA | Stable (initially) | Deprotonation at the dithioacetal carbon is possible, forming a nucleophilic species (umpolung). This is a synthetic transformation rather than degradation. |

Experimental Protocol for Stability Assessment

A general protocol for evaluating the stability of D-glucose diethyl dithioacetal under various pH conditions can be designed based on forced degradation study guidelines.[6][7] The primary analytical technique would be a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the intact compound from its potential degradation products.[8][9][10]

Materials and Reagents

-

D-Glucose diethyl dithioacetal (high purity)

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate or citrate buffer solutions (various pH values)

-

Reference standards for potential degradation products (e.g., D-glucose)

Instrumentation

-

HPLC system with a UV or Refractive Index (RI) detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Thermostatically controlled water bath or oven

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of D-glucose diethyl dithioacetal in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Stress Solutions: Prepare a series of acidic and basic solutions (e.g., 0.1 M HCl, 0.01 M HCl, pH 4 buffer, pH 7 buffer, pH 9 buffer, 0.01 M NaOH, 0.1 M NaOH).

Forced Degradation Procedure

-

For each stress condition, add a known volume of the stock solution to a predetermined volume of the stress solution to achieve a final concentration of approximately 100 µg/mL.

-

Incubate the samples at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the acidic and basic samples to quench the degradation reaction.

-

Dilute the samples to a suitable concentration for HPLC analysis if necessary.

HPLC Analysis

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer. The exact composition should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection: UV at a low wavelength (e.g., 210 nm) if the compound has a chromophore, or more universally, an RI detector.

Data Analysis

-

Quantify the peak area of the intact D-glucose diethyl dithioacetal at each time point.

-

Calculate the percentage of the compound remaining.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Identify and quantify any major degradation products by comparing their retention times with those of reference standards.

Experimental Workflow Diagram

Conclusion

D-glucose diethyl dithioacetal is a robust protecting group that exhibits significant stability under a wide range of conditions, particularly in basic and mildly acidic environments. Its primary liability is under strongly acidic conditions, especially in the presence of Lewis acids or heavy metal salts, which promote its hydrolysis back to D-glucose. While generally stable in basic media, very strong bases may induce epimerization of the sugar backbone, a consideration for stereochemically sensitive syntheses.

For drug development professionals and synthetic chemists, a thorough understanding of these stability characteristics is essential for the successful application of D-glucose diethyl dithioacetal as a protecting group. The provided experimental protocol offers a systematic approach to generate specific stability data for this compound under various conditions, enabling the rational design of synthetic routes and formulation strategies. Further research to quantify the hydrolysis kinetics across a broad pH range would be invaluable for developing predictive models of stability for this important carbohydrate derivative.

References

- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product | MDPI [mdpi.com]

- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactions of D-Glucose Diethyl Dithioacetal in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

D-Glucose diethyl dithioacetal is a versatile intermediate in carbohydrate chemistry, primarily utilized for the protection of the aldehyde group of D-glucose. This acyclic form of glucose allows for a range of chemical transformations at the hydroxyl groups and the dithioacetal moiety itself, making it a valuable building block in the synthesis of complex carbohydrates, C-glycosides, and other sugar derivatives with potential applications in drug development.[1][2] This guide provides a detailed overview of the core reactions of D-glucose diethyl dithioacetal, including protection/deprotection strategies, oxidation, reduction, and its role in the synthesis of glycosides.

Protection and Deprotection Reactions

The diethyl dithioacetal group serves as a robust protecting group for the aldehyde functionality of D-glucose, stable to a wide range of reaction conditions.

Acetylation of Hydroxyl Groups

The free hydroxyl groups of D-glucose diethyl dithioacetal can be readily protected by acetylation, typically using acetic anhydride in the presence of a base like pyridine or a catalyst. This per-acetylation is a common step to increase solubility in organic solvents and to prevent side reactions at the hydroxyl groups during subsequent transformations.[3]

Table 1: Acetylation of D-Glucose Diethyl Dithioacetal

| Reactant | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| D-Glucose diethyl dithioacetal | Acetic anhydride, Pyridine | - | - | - | [4] |

| D-Glucose | Acetic anhydride, Sodium Acetate | Butyl Acetate | 0.5 | 95 (crude β-anomer) | [5] |

| D-Glucose | Acetic anhydride, Perchloric acid (70%) | - | 0.5 | High | [6] |

Experimental Protocol: Synthesis of 2,3,4,5,6-Penta-O-acetyl-D-glucose diethyl dithioacetal [4]

-

Materials: D-Glucose diethyl dithioacetal, acetic anhydride, pyridine.

-

Procedure:

-

Dissolve D-glucose diethyl dithioacetal in an excess of pyridine.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Deprotection of the Dithioacetal Group

Regeneration of the aldehyde from the dithioacetal is a crucial step. This is typically achieved using heavy metal salts, such as mercury(II) chloride or mercury(II) nitrate, which act as thiophilic Lewis acids.[7][8]

Table 2: Deprotection of Dithioacetals

| Substrate | Reagents | Conditions | Time | Yield (%) | Reference | | --- | --- | --- | --- | --- | | 2-(3-nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid state, grinding | 1-4 min | High |[8] | | Thioacetals/Thioketals | o-Iodoxybenzoic acid (IBX), β-cyclodextrin | Water, RT | - | Excellent |[9] |

Experimental Protocol: Deprotection of a Dithioacetal using Mercury(II) Nitrate Trihydrate [8]

-

Materials: Dithioacetal derivative, mercury(II) nitrate trihydrate.

-

Procedure:

-

In a mortar, place the dithioacetal and mercury(II) nitrate trihydrate (typically a 1:2 molar ratio).

-

Grind the mixture with a pestle at room temperature for 1-4 minutes, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a suitable solvent (e.g., ethanol or acetonitrile).

-

Filter the mixture to remove insoluble mercury salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting carbonyl compound by flash chromatography if necessary.

-

Oxidation and Reduction Reactions

Oxidation Reactions

Periodic acid (HIO₄) is a reagent that cleaves vicinal diols, leading to the oxidative cleavage of the carbon-carbon bond.[10][11][12] In the case of D-glucose diethyl dithioacetal, the multiple vicinal diols in the acyclic sugar chain are susceptible to this reaction, leading to the fragmentation of the molecule.[13]

Experimental Protocol: Periodate Oxidation of a Vicinal Diol [12]

-

Materials: Substrate with vicinal diols (e.g., D-glucose diethyl dithioacetal), periodic acid, water.

-

Procedure:

-

Dissolve the substrate in water or a suitable aqueous solvent mixture.

-

Add a stoichiometric amount of periodic acid (or an excess, depending on the desired extent of oxidation).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the consumption of periodate.

-

Upon completion, the reaction can be quenched by the addition of a reagent that reacts with excess periodate (e.g., ethylene glycol).

-

The products (aldehydes and formic acid) can be isolated and characterized.

-

The primary and secondary hydroxyl groups of D-glucose diethyl dithioacetal can be selectively oxidized under specific conditions. For example, TEMPO-mediated oxidation can be used for the regioselective oxidation of the primary hydroxyl group to a carboxylic acid.[14]

Reduction Reactions

One of the most significant reactions of dithioacetals is their desulfurization to a methylene group using Raney nickel.[1][2][7] This reaction, known as the Mozingo reduction, provides a method to deoxygenate a carbonyl group via its dithioacetal derivative. In the case of D-glucose diethyl dithioacetal, this reaction would lead to the formation of a 1,1-dideoxy-D-glucitol derivative.

Experimental Protocol: Desulfurization of a Dithioacetal with Raney Nickel [15]

-

Materials: Dithioacetal derivative, Raney nickel (activated), ethanol (or another suitable solvent).

-

Procedure:

-

Dissolve the dithioacetal in ethanol.

-

Add a slurry of activated Raney nickel in ethanol to the solution. The amount of Raney nickel used is often in large excess and can be measured by volume (e.g., "teaspoons").[2]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere or at reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel. Caution: Raney nickel is pyrophoric and should be kept wet.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude desulfurized product.

-

Purify the product by column chromatography if necessary.

-

Glycosylation and Cyclization Reactions

Synthesis of Thioglycosides

Per-acetylated D-glucose can be converted into thioglycosides by reaction with a thiol in the presence of a Lewis acid like triflic acid.[16] While this reaction does not directly start from D-glucose diethyl dithioacetal, the per-acetylated derivative is a key intermediate.

C-Glycoside Synthesis

Dithioacetals of sugars are valuable precursors for the synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom.[3] The dithioacetal group can be converted into a sulfone, which can then undergo elimination and cyclization to form a C-glycoside derivative.

Cyclization to Thiopyranoses

Acyclic sugar dithioacetals can undergo cyclization under acidic conditions to form thiopyranose derivatives, where one of the sulfur atoms of the dithioacetal acts as a nucleophile to form a six-membered ring.[17]

Reaction Pathways and Workflows

The following diagrams illustrate some of the key transformations of D-glucose diethyl dithioacetal.

Conclusion

D-Glucose diethyl dithioacetal is a valuable and versatile intermediate in carbohydrate chemistry. Its key reactions, including the protection of hydroxyl groups, deprotection of the dithioacetal, oxidation of the sugar backbone, and desulfurization, provide access to a wide array of modified sugar derivatives. These transformations are fundamental for the synthesis of complex carbohydrates and glycoconjugates, which are of significant interest to researchers in medicinal chemistry and drug development. The strategic use of D-glucose diethyl dithioacetal allows for the manipulation of the glucose scaffold to generate novel structures with potential biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmstudent.com [thepharmstudent.com]

- 7. researchgate.net [researchgate.net]

- 8. Allyl deprotection of galacturonic acid derivatives: mechanistic aspects of mercuric-catalyzed prop-1-enyl acetal cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. researchgate.net [researchgate.net]

- 12. syrris.jp [syrris.jp]

- 13. open.library.ubc.ca [open.library.ubc.ca]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Regioselective Dehydration of Sugar Thioacetals under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

D-Glucose Diethyl Dithioacetal: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-glucose diethyl dithioacetal, a stable and crystalline derivative of D-glucose, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its unique structural features, including multiple stereocenters and the presence of a dithioacetal group that can be further functionalized, make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to aid researchers in its practical implementation.

Physicochemical Properties

D-glucose diethyl dithioacetal is a white crystalline solid with a melting point of 127-129 °C. Its molecular formula is C10H22O5S2, and it has a molecular weight of 286.41 g/mol .[1][2] Key physical and spectroscopic data are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H22O5S2 |

| Molecular Weight | 286.41 g/mol |

| Melting Point | 127-129 °C |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

| ¹H NMR (DMSO-d₆, 300 MHz) δ | 1.12 (t, 6H), 2.65 (q, 4H), 3.30-3.70 (m, 6H), 4.25 (d, 1H), 4.41 (d, 1H), 4.58 (d, 1H), 4.81 (d, 1H), 5.08 (d, 1H) |

| ¹³C NMR (DMSO-d₆, 75 MHz) δ | 14.6, 24.8, 55.2, 63.5, 70.5, 71.2, 73.9, 81.3 |

Synthesis of D-Glucose Diethyl Dithioacetal

The preparation of D-glucose diethyl dithioacetal is a straightforward process involving the reaction of D-glucose with ethanethiol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of D-Glucose Diethyl Dithioacetal

Materials:

-

D-glucose (10.0 g, 55.5 mmol)

-

Ethanethiol (12.3 mL, 166.5 mmol)

-

Concentrated Hydrochloric Acid (10 mL)

-

Ethanol

-

Diethyl ether

Procedure:

-

D-glucose is dissolved in concentrated hydrochloric acid at 0 °C with stirring.

-

Ethanethiol is added dropwise to the cooled solution, and the mixture is stirred vigorously at 0 °C for 2 hours.

-

The reaction mixture is then allowed to stand at room temperature for 24 hours, during which time a crystalline precipitate forms.

-

The crude product is collected by filtration and washed with cold water.

-

Recrystallization from hot ethanol affords pure D-glucose diethyl dithioacetal as white needles.

Typical Yield: 80-85%

Applications as a Chiral Building Block

The utility of D-glucose diethyl dithioacetal as a chiral building block stems from the ability to selectively protect and deprotect its multiple hydroxyl groups, and to transform the dithioacetal moiety into other functional groups. This allows for the stereocontrolled introduction of new chiral centers and the construction of complex molecular architectures.

Synthesis of C-Glycosides

D-glucose diethyl dithioacetal serves as a precursor for the synthesis of C-glycosides, which are metabolically stable analogues of naturally occurring O-glycosides and are of significant interest in drug discovery.[3] The dithioacetal can be converted to a more reactive species, such as a sulfone, which can then undergo nucleophilic attack to form a carbon-carbon bond at the anomeric center.

Chiral Auxiliary in Asymmetric Synthesis

Derivatives of D-glucose diethyl dithioacetal can be employed as chiral auxiliaries to control the stereochemical outcome of various reactions. For instance, after selective protection of the hydroxyl groups, the remaining free hydroxyls can be acylated with a prochiral substrate. The chiral environment provided by the glucose backbone can then direct the stereoselective addition of a nucleophile to the prochiral center.

Synthesis of Nucleoside Analogues

The ribofuranose scaffold present in many antiviral nucleoside analogues can be synthesized from D-glucose diethyl dithioacetal.[4][5] This involves a series of transformations including selective protection of hydroxyl groups, oxidative cleavage, and functional group manipulations to construct the desired furanose ring system, which is then coupled with a nucleobase.[4]

Experimental Protocol: Synthesis of a Protected Ribofuranose Intermediate

This protocol outlines the initial steps in the conversion of a protected D-glucose derivative towards a ribofuranose intermediate, a key step in the synthesis of certain nucleoside analogues.[6]

Materials:

-

3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (a derivative of D-glucose)

-

75% Acetic Acid

-

Sodium periodate

-

Dichloromethane (DCM)

-

Water

Procedure:

-

The 5,6-O-isopropylidene group of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is selectively hydrolyzed using 75% acetic acid to yield the corresponding diol. Yield: 88% .[6]

-

The resulting diol is then subjected to oxidative cleavage using sodium periodate in a mixture of water and DCM to furnish the desired aldehyde, a protected ribofuranose precursor. Yield: Quantitative .[6]

Enantioselective Addition of Diethylzinc to Aldehydes

Derivatives of D-glucose have been successfully utilized as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols.[7] While direct use of the diethyl dithioacetal is less common, its derivatives, particularly amino alcohol derivatives of glucosamine, have shown to be effective catalysts. The stereochemical outcome is highly dependent on the nature of the protecting groups on the sugar backbone.[3]

| Ligand (D-Glucosamine Derivative) | Aldehyde | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| Methyl 4,6-O-benzylidene-2-deoxy-2-(trifluoroacetamido)-α-D-glucopyranoside | Benzaldehyde | Toluene | 0 | 95 | 92 (R) |

| Methyl 4,6-O-benzylidene-2-deoxy-2-(p-toluenesulfonamido)-α-D-glucopyranoside | Benzaldehyde | Toluene | 0 | 98 | 85 (R) |

| Methyl 4,6-O-benzylidene-2-deoxy-2-acetamido-α-D-glucopyranoside | Benzaldehyde | Toluene | 0 | 90 | 65 (S) |

Conclusion

D-glucose diethyl dithioacetal is a readily accessible and highly functionalized chiral building block that offers a gateway to a diverse range of complex molecules. Its predictable stereochemistry and the versatility of its functional groups provide a powerful platform for the development of novel synthetic methodologies and the construction of valuable targets in the fields of medicinal chemistry and materials science. The detailed protocols and data presented in this guide are intended to facilitate its broader application by the scientific community.

References

- 1. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Item - Synthesis of Nucleoside Analogues and Elucidation of their Antiviral Mechanisms - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-O-methyl-D-glucose Diethyl Dithioacetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-O-methyl-D-glucose diethyl dithioacetal, a valuable building block in carbohydrate chemistry and drug discovery. The document outlines the most direct synthetic pathway, detailed experimental protocols, and key characterization data.

Introduction

3-O-methyl-D-glucose diethyl dithioacetal is a derivative of glucose in which the anomeric carbon is protected as a diethyl dithioacetal and the hydroxyl group at the C3 position is methylated. This modification imparts specific chemical properties, making it a useful intermediate for the synthesis of more complex carbohydrate-based molecules, including therapeutic agents and biological probes. The dithioacetal group is stable under a variety of reaction conditions, yet can be selectively removed, while the methyl ether at the C3 position prevents unwanted reactions at this site.

Synthetic Pathway

The most efficient and straightforward synthesis of 3-O-methyl-D-glucose diethyl dithioacetal involves the direct reaction of commercially available 3-O-methyl-D-glucose with ethanethiol in the presence of a strong acid catalyst. This one-step process avoids complex protection and deprotection sequences often associated with carbohydrate modifications.

Caption: Reaction scheme for the synthesis of 3-O-methyl-D-glucose diethyl dithioacetal.

Experimental Protocol

This protocol is based on established methods for the formation of dithioacetals from monosaccharides.

Materials:

-

3-O-methyl-D-glucose

-

Ethanethiol (EtSH)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-O-methyl-D-glucose in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: While stirring, add ethanethiol to the solution. Subsequently, slowly add concentrated hydrochloric acid dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: After the reaction is complete (monitored by TLC), neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by NMR spectroscopy, mass spectrometry, and determination of its melting point and optical rotation.

Caption: A streamlined workflow of the experimental procedure.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected data for the final product, based on known values for similar compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | 1H NMR (ppm) | 13C NMR (ppm) |

| 3-O-methyl-D-glucose | C₇H₁₄O₆ | 194.18 | Not available | Not available | Signals corresponding to the α and β anomers are observed. At equilibrium, the ratio is approximately 1:1.4 (α:β).[1] | Complex spectrum with signals for both anomers.[1] |

| 3-O-methyl-D-glucose diethyl dithioacetal | C₁₁H₂₄O₅S₂ | 300.44 | Not available | Not available | Expected to show characteristic signals for the dithioacetal protons, the methyl ether, and the sugar backbone. | Expected to show signals for the dithioacetal carbon, the methyl ether carbon, and the six carbons of the glucose backbone. |

Characterization

The structure of the synthesized 3-O-methyl-D-glucose diethyl dithioacetal can be confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for confirming the presence of the diethyl dithioacetal group (characteristic shifts for the SCH₂CH₃ protons and carbons) and the methyl ether group, as well as the overall structure of the sugar backbone.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product by providing an accurate mass measurement.

-

Melting Point and Optical Rotation: These physical properties are important for assessing the purity of the synthesized compound.

Conclusion

The synthesis of 3-O-methyl-D-glucose diethyl dithioacetal from 3-O-methyl-D-glucose provides a direct and efficient route to this valuable synthetic intermediate. The detailed protocol and characterization data provided in this guide will be a useful resource for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug development.

References